molecular formula C7H9N3O4 B175784 Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate CAS No. 1564-49-4

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Cat. No.: B175784
CAS No.: 1564-49-4
M. Wt: 199.16 g/mol
InChI Key: IFMBEWCVGFBHPO-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C7H9N3O4 It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate typically involves the nitration of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with nitric acid to introduce the nitro group at the 5-position. This is followed by the esterification of the resulting 5-nitro-1-methylimidazole-2-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the ethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 1-methyl-5-amino-1H-imidazole-2-carboxylate.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate serves as a crucial building block for synthesizing more complex imidazole derivatives. Its unique structure allows for various chemical modifications, enabling the production of diverse compounds with potential applications in pharmaceuticals and materials science .

Synthetic Routes
The synthesis typically involves:

  • Nitration: The introduction of a nitro group at the 5-position of 1-methylimidazole using nitric acid.
  • Esterification: The subsequent reaction of the resulting acid with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 μM
Escherichia coli1.56 μM
Candida albicans2.0 μM

The compound's mechanism of action primarily involves disrupting microbial DNA synthesis, characteristic of many nitroimidazole derivatives, where the nitro group is reduced to form reactive intermediates that interact with cellular components, leading to cell death.

Medicinal Applications

Pharmaceutical Development
this compound is explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors. Its derivatives have shown potential as:

  • Antimicrobial agents: Effective against resistant bacterial strains.
  • Antiparasitic agents: Investigated for their efficacy against parasites like Helicobacter pylori .

Combination Therapies
The compound is also being studied for its role in combination therapies with beta-lactam antibiotics to enhance antibacterial activity by inhibiting metal beta-lactamases produced by resistant bacteria .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it valuable for synthesizing other organic compounds .

Comparison with Similar Compounds

    Ethyl 5-nitro-1H-imidazole-2-carboxylate: Similar structure but lacks the methyl group at the 1-position.

    1-Methyl-5-nitroimidazole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.

Uniqueness: Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is unique due to the presence of both the ethyl ester and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Biological Activity

Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a notable compound in medicinal chemistry, particularly recognized for its antimicrobial and antiparasitic activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7_7H9_9N3_3O4_4 and features an imidazole ring with a nitro group and a carboxylate moiety. The presence of these functional groups is crucial for its biological activity.

The mechanism of action for this compound primarily involves the disruption of microbial DNA synthesis. This is characteristic of many nitroimidazole derivatives, where the nitro group is reduced to form reactive intermediates that interact with cellular components, leading to cell death .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to inhibit enzymes involved in microbial resistance mechanisms. Studies indicate that it has potential against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78 μM
Escherichia coli1.56 μM
Candida albicans2.0 μM

Antiparasitic Activity

Research has also highlighted the compound's antiparasitic properties, particularly against protozoan parasites such as Trichomonas vaginalis. The compound's structure allows it to interfere with the metabolic pathways of these parasites, similar to other nitroimidazole derivatives like metronidazole .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study conducted on various nitroimidazoles found that this compound demonstrated comparable activity to metronidazole against Trichomonas vaginalis with a lower toxicity profile .
  • Mechanism Exploration : Another research focused on the reduction of the nitro group by nitroreductases, which is essential for its antimicrobial effects. This study emphasized the importance of the NO2_2 group in enhancing biological activity .
  • Pharmacokinetic Analysis : Investigations into its pharmacokinetics revealed that the compound is highly soluble in polar solvents, facilitating its absorption and distribution within biological systems.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound Name Unique Characteristics
MetronidazoleWell-studied antibiotic; broad-spectrum activity
NitrofurantoinNitro group on furan ring; effective against UTIs
Ethyl 2-methylimidazole-4-carboxylateDifferent position of functional groups; less reactive

The structural differences between these compounds contribute to variations in their biological activities and therapeutic applications.

Properties

IUPAC Name

ethyl 1-methyl-5-nitroimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-4-5(9(6)2)10(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMBEWCVGFBHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374538
Record name Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564-49-4
Record name Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1564-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1564-49-4
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